2-(3-Cyanophenyl)ethyl methanesulfonate
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Overview
Description
2-(3-Cyanophenyl)ethyl methanesulfonate is an organic compound with the molecular formula C10H11NO3S It is a derivative of methanesulfonic acid and is characterized by the presence of a cyanophenyl group attached to an ethyl methanesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanophenyl)ethyl methanesulfonate typically involves the reaction of 3-cyanophenyl ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
[ \text{3-Cyanophenyl ethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyanophenyl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-cyanophenyl ethanol and methanesulfonic acid.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Commonly used acids include hydrochloric acid and sulfuric acid, while bases include sodium hydroxide and potassium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used. For example, reaction with sodium azide yields 2-(3-cyanophenyl)ethyl azide.
Hydrolysis: The major products are 3-cyanophenyl ethanol and methanesulfonic acid.
Reduction: The major product is 2-(3-aminophenyl)ethyl methanesulfonate.
Scientific Research Applications
2-(3-Cyanophenyl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-Cyanophenyl)ethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of enzyme activity or the disruption of cellular processes. The cyanophenyl group may also interact with specific molecular targets, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl methanesulfonate: An alkylating agent used in mutagenesis studies.
Methyl methanesulfonate: Another alkylating agent with similar properties to ethyl methanesulfonate.
2-(4-Cyanophenyl)ethyl methanesulfonate: A structural isomer with the cyanophenyl group in the para position.
Uniqueness
2-(3-Cyanophenyl)ethyl methanesulfonate is unique due to the position of the cyanophenyl group, which can influence its reactivity and interactions with biological targets. The meta position of the cyanophenyl group may result in different steric and electronic effects compared to its para isomer, potentially leading to distinct biological activities and applications.
Properties
CAS No. |
655250-92-3 |
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Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-(3-cyanophenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C10H11NO3S/c1-15(12,13)14-6-5-9-3-2-4-10(7-9)8-11/h2-4,7H,5-6H2,1H3 |
InChI Key |
CVADGFMFLLMIII-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
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